ethyl 9-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
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Overview
Description
Ethyl 9-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex heterocyclic compound. It features a unique structure that combines multiple functional groups, including a pyrazole ring, a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, and an ethyl ester group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step reactions. One common approach starts with the preparation of the pyrazole ring, followed by the construction of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core. The final step involves esterification to introduce the ethyl ester group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Ethyl 9-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential neuroprotective and anti-inflammatory properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of ethyl 9-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to its observed pharmacological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 9-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
- Other triazole-pyrimidine hybrids
Uniqueness
Ethyl 9-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is unique due to its specific combination of functional groups and its potential pharmacological activities. Its structure allows for diverse chemical modifications, making it a valuable scaffold in drug design and development .
Properties
Molecular Formula |
C16H13F3N6O2S |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
ethyl 12-methyl-4-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C16H13F3N6O2S/c1-4-27-15(26)11-7(2)10-13-21-12(23-25(13)6-20-14(10)28-11)8-5-9(16(17,18)19)24(3)22-8/h5-6H,4H2,1-3H3 |
InChI Key |
ADTNKWXORWHFNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)C4=NN(C(=C4)C(F)(F)F)C)C |
Origin of Product |
United States |
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